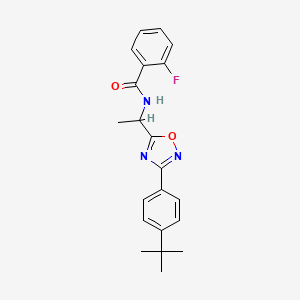
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as Compound 1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinoline derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 is not fully understood; however, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infections. It has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and cell division. Additionally, 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has been found to possess antioxidant properties and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has several advantages for lab experiments, including its high yield synthesis method, its potential therapeutic applications, and its ability to inhibit various enzymes and signaling pathways. However, there are also limitations to using 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 in lab experiments, including its potential toxicity, limited solubility in water, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, studies could be conducted to investigate the potential of 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 as a drug delivery system or as a scaffold for the development of new drugs. Finally, studies could be conducted to evaluate the toxicity and safety of 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 in vivo.
In conclusion, 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to using 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 in lab experiments, there are also several future directions for its research and development.
Synthesemethoden
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has been synthesized using various methods, including the microwave-assisted synthesis method, one-pot synthesis method, and multi-component reaction method. The microwave-assisted synthesis method involves the reaction of 4-fluorobenzoyl chloride, o-toluidine, and cyclohexanone in the presence of a catalyst under microwave irradiation. The one-pot synthesis method involves the reaction of 4-fluorobenzoyl chloride, o-toluidine, cyclohexanone, and ammonium acetate in ethanol at reflux temperature. The multi-component reaction method involves the reaction of 4-fluorobenzoyl chloride, o-toluidine, cyclohexanone, and dimedone in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has shown promising anti-microbial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-5-2-3-7-21(16)26-23(28)19-10-13-22-18(15-19)6-4-14-27(22)24(29)17-8-11-20(25)12-9-17/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZWTXGZVAKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


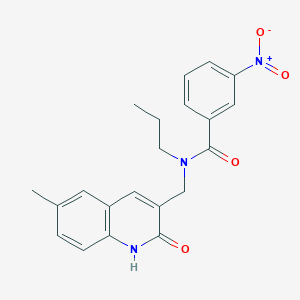
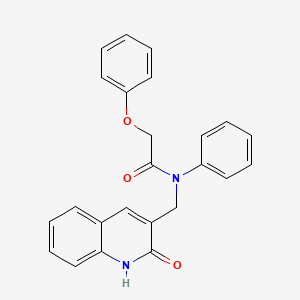
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688572.png)
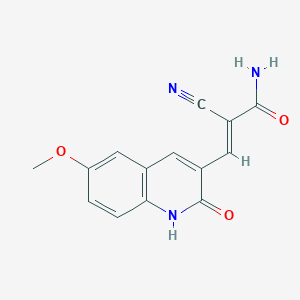
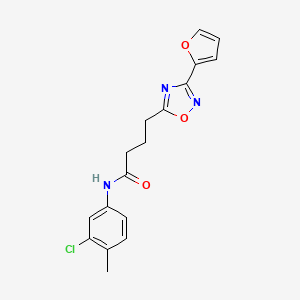
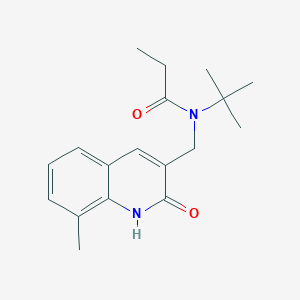
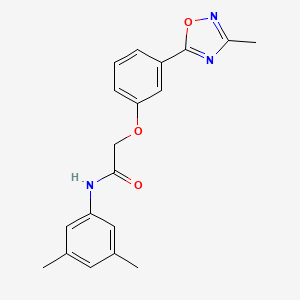
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
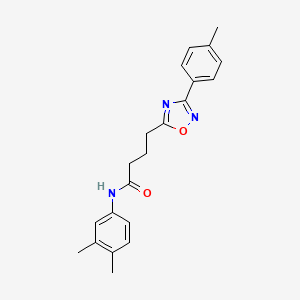

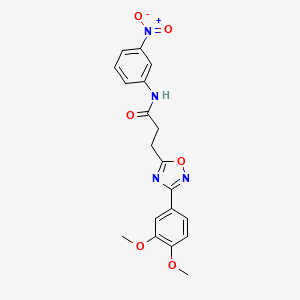
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)
